molecular formula C20H22N4O B2837138 3-cyclopentyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide CAS No. 863020-07-9

3-cyclopentyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide

Cat. No.: B2837138
CAS No.: 863020-07-9
M. Wt: 334.423
InChI Key: HMEMYQGDNHBQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-cyclopentyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide” is a chemical compound with promising potential in scientific research. It is part of the imidazo[1,2-a]pyrimidine class of compounds, which have been recognized for their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives, such as “this compound”, often involves multicomponent reactions . For example, a library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction .


Molecular Structure Analysis

The molecular structure of “this compound” is intricate and complex, contributing to its multifaceted applications in scientific research.


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives, including “this compound”, are known to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Scientific Research Applications

Metabolic Profiling and Safety Testing

A study on PF-04991532, a compound structurally similar to 3-cyclopentyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide, focused on its metabolic profile across different species, including humans. This compound, identified as a hepatoselective glucokinase activator for treating type 2 diabetes mellitus, showed minimal metabolism in in vitro studies. However, in vivo human studies indicated significant formation of glucuronide and monohydroxylated metabolites, highlighting the importance of comprehensive metabolic profiling for safety assessments. This research underscores the critical need for early identification of oxidative metabolites that might not be predicted by in vitro methods but are significant for drug development and safety evaluation (Sharma et al., 2015).

Pharmacokinetics in Human Subjects

Another study investigated the metabolism, excretion, and pharmacokinetics of INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, which shares a core structural motif with this compound. This research in healthy human subjects revealed insights into the compound's rapid absorption and clearance, predominance of the parent compound in circulation, and the metabolic pathways involved, emphasizing the compound's overall circulating metabolite burden. Such studies are pivotal in understanding the pharmacokinetic behavior of new drugs in humans, guiding dosage and administration strategies (Shilling et al., 2010).

Future Directions

The future directions of “3-cyclopentyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide” and similar compounds lie in their potential applications in medicinal chemistry, particularly in the development of new drugs for diseases like tuberculosis .

Properties

IUPAC Name

3-cyclopentyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-19(10-9-15-5-1-2-6-15)22-17-8-3-7-16(13-17)18-14-24-12-4-11-21-20(24)23-18/h3-4,7-8,11-15H,1-2,5-6,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEMYQGDNHBQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.